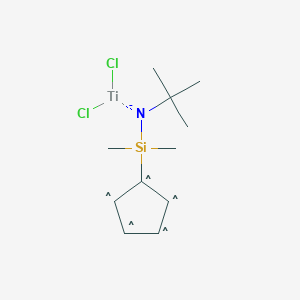

DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE is a chemical compound with the formula (C5H4SiMe2) (NCMe)TiCl2 . It has a molecular weight of 312.13 g/mol . This compound is used as a catalyst in various organic synthesis reactions and has applications in the production of polymers and pharmaceuticals .

Molecular Structure Analysis

The molecular formula of this compound is C11H19Cl2NSiTi . The structure consists of a titanium atom bonded to a cyclopentadienyl ring, a dimethylsilyl group, a t-butylamido group, and two chloride atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known to be used as a catalyst in various organic synthesis reactions .Physical and Chemical Properties Analysis

The molecular weight of this compound is 312.13 g/mol . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications

Catalysis in Polymerization : This compound has been used as a catalyst in the polymerization of propylene, leading to the production of high molecular weight syndiotactic amorphous polypropylene (Grandini et al., 2004).

Ethylene Polymerization : It's effective in ethylene polymerization, with studies indicating changes in polymerization order and catalyst deactivation rate in a solution reactor depending on the type of metallocene used (Mehdiabadi & Soares, 2009).

Olefin Copolymerization Catalyst : This compound acts as a useful catalyst precursor for olefin copolymerization, facilitating the creation of copolymers with varied compositions and properties (Hanaoka et al., 2007).

Catalyst Performance Enhancement : Studies have shown that immobilization conditions, like temperature and precursor loading, significantly influence the catalyst's performance in ethylene polymerization (Azimfar et al., 2018).

Copolymerization of Ethylene and 1-Hexene : The compound is used to synthesize titanium complexes for catalyzing the copolymerization of ethylene and 1-hexene, showing high activities at elevated temperatures (Hanaoka et al., 2007).

Anti-Cancer Properties : Certain derivatives have been synthesized and showed cytotoxic effects, suggesting potential applications in cancer treatment (Tacke et al., 2004).

Reduction of Aromatic Halides : Titanium complexes, including this compound, can catalyze the reduction of aryl halides by sodium borohydride, offering potential applications in organic synthesis (Liu & Schwartz, 1995).

Production of Ethylene/α-Olefin/1,9-Decadiene Copolymers : It has been used in a two-stage polymerization process to produce ethylene/α-olefin/1,9-decadiene copolymers with complex microstructures (Mehdiabadi & Soares, 2011).

Properties

InChI |

InChI=1S/C11H19NSi.2ClH.Ti/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVDIWOAYDCLIH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2NSiTi- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)